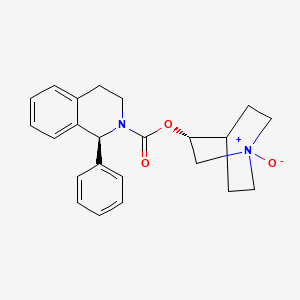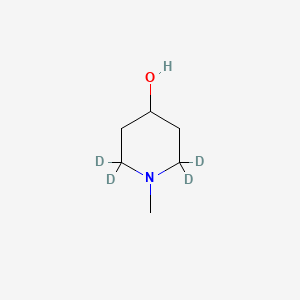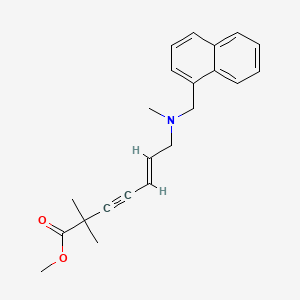
Carboxyterbinafine Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carboxyterbinafine methyl ester (CTME) is a synthetic derivative of terbinafine, an antifungal drug. CTME has been studied for its potential applications in the fields of medicine, biochemistry, and pharmaceuticals.
Scientific Research Applications
Carboxyterbinafine Methyl Ester has been studied for its potential applications in the fields of medicine, biochemistry, and pharmaceuticals. In medicine, Carboxyterbinafine Methyl Ester has been studied for its potential use as an antifungal agent. In biochemistry, Carboxyterbinafine Methyl Ester has been studied for its potential use as a reaction catalyst or inhibitor. In pharmaceuticals, Carboxyterbinafine Methyl Ester has been studied for its potential use as a drug delivery system.
Mechanism of Action
The mechanism of action of Carboxyterbinafine Methyl Ester is not fully understood. However, it is believed that Carboxyterbinafine Methyl Ester binds to fungal cell membranes and disrupts their structure, leading to cell death. Carboxyterbinafine Methyl Ester also inhibits the growth of fungi by preventing the production of ergosterol, a key component of fungal cell membranes.
Biochemical and Physiological Effects
Carboxyterbinafine Methyl Ester has been studied for its potential biochemical and physiological effects. Studies have shown that Carboxyterbinafine Methyl Ester has antimicrobial and antifungal properties. It has also been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. In addition, Carboxyterbinafine Methyl Ester has been found to have neuroprotective and cardioprotective effects.
Advantages and Limitations for Lab Experiments
The advantages of using Carboxyterbinafine Methyl Ester for lab experiments include its low cost, ease of synthesis, and ability to be used in a variety of applications. However, there are some limitations to using Carboxyterbinafine Methyl Ester for lab experiments. For example, Carboxyterbinafine Methyl Ester is not as stable as other compounds, so it may not be suitable for long-term experiments. In addition, Carboxyterbinafine Methyl Ester is a synthetic compound, so its effects may not be as potent as those of natural compounds.
Future Directions
There are many potential future directions for Carboxyterbinafine Methyl Ester research. These include further studies on its mechanism of action, as well as its potential applications in medicine, biochemistry, and pharmaceuticals. In addition, further research could be conducted to explore the potential of Carboxyterbinafine Methyl Ester as a drug delivery system, and its potential use as a reaction catalyst or inhibitor. Finally, further research could be conducted to explore the potential of Carboxyterbinafine Methyl Ester as a therapeutic agent, and its potential use in the treatment of various diseases.
Synthesis Methods
Carboxyterbinafine Methyl Ester is synthesized from terbinafine, a synthetic derivative of the antifungal drug, terbinafine. The synthesis method involves the reaction of terbinafine with a carboxymethyl group in the presence of a base catalyst. The reaction is conducted at room temperature and yields a carboxymethylated terbinafine product.
properties
IUPAC Name |
methyl (E)-2,2-dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-ynoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2/c1-22(2,21(24)25-4)15-8-5-9-16-23(3)17-19-13-10-12-18-11-6-7-14-20(18)19/h5-7,9-14H,16-17H2,1-4H3/b9-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUIXNIIZJVJPG-WEVVVXLNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC=CCN(C)CC1=CC=CC2=CC=CC=C21)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C#C/C=C/CN(C)CC1=CC=CC2=CC=CC=C21)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652508 |
Source


|
| Record name | Methyl (5E)-2,2-dimethyl-7-{methyl[(naphthalen-1-yl)methyl]amino}hept-5-en-3-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1076199-76-2 |
Source


|
| Record name | Methyl (5E)-2,2-dimethyl-7-{methyl[(naphthalen-1-yl)methyl]amino}hept-5-en-3-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

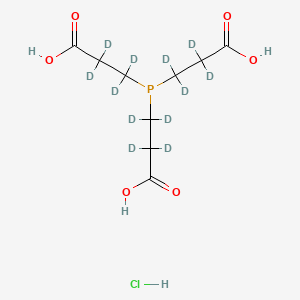


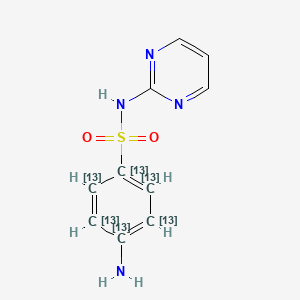

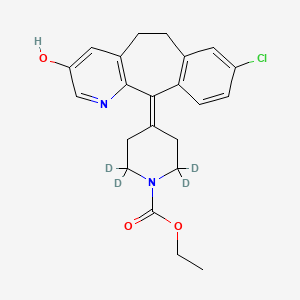
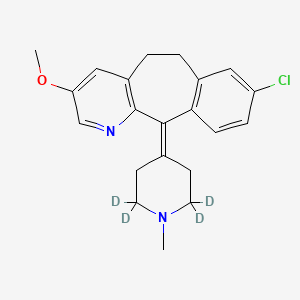
![8-Chloro-3-methoxy-11-(1-methyl-4-piperidinyl)-6,11-dihydro-5H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-ol-d4](/img/structure/B564390.png)
